molecular formula C118H200F3N35O33S4 B6295409 RGD-targeted Proapoptotic Peptide Trifluoroacetate CAS No. 2243207-09-0

RGD-targeted Proapoptotic Peptide Trifluoroacetate

Cat. No.: B6295409
CAS No.: 2243207-09-0
M. Wt: 2822.3 g/mol
InChI Key: UPYOGMZDMOMCGJ-KDBWWPLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RGD-targeted Proapoptotic Peptide Trifluoroacetate is a specialized peptide designed to target and induce apoptosis in cancer cells. The peptide contains the RGD (arginine-glycine-aspartic acid) motif, which specifically binds to integrin receptors overexpressed on the surface of cancer cells. This targeted approach allows for the selective delivery of proapoptotic signals to cancer cells, minimizing damage to healthy cells.

Mechanism of Action

Target of Action

The primary target of the RGD-targeted Proapoptotic Peptide Trifluoroacetate is the integrin receptor on the cancer cell surface . The RGD (Arginine-Glycine-Aspartic acid) motif in the peptide is a tri-peptide sequence that has a high affinity to integrin receptors . These receptors are overexpressed on the surface of cancer cells, making them an ideal target for cancer therapy .

Mode of Action

The this compound interacts with its target by recognizing and binding to the integrin receptors on the cancer cell surface . This peptide has an additional outstanding feature to penetrate to the extravascular space of the tumor and ability to penetrate to cancer cells . This interaction leads to changes in the cancer cells, disrupting their normal function and leading to their death .

Biochemical Pathways

It’s known that the peptide disrupts the normal function of cancer cells, which likely involves various biochemical pathways related to cell growth and survival .

Pharmacokinetics

Peptides are generally known for their lower molecular weight, which leads to more convenient production, lower immunogenicity, and more permeability in comparison with whole antibodies and even antibody fragments . These properties likely contribute to the bioavailability of the peptide.

Result of Action

The this compound induces apoptosis, or programmed cell death, in cancer cells . This is achieved by disrupting the normal function of the cells, leading to their death . The peptide has been shown to significantly enhance the anti-proliferative effects compared to its native form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RGD-targeted Proapoptotic Peptide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

For large-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, industrial-scale purification methods, such as preparative HPLC, are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

RGD-targeted Proapoptotic Peptide Trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds, which stabilize its structure.

    Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.

    Substitution: Amino acid residues within the peptide can be substituted to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.

Major Products

The major products formed from these reactions include modified peptides with altered stability, activity, or targeting capabilities.

Scientific Research Applications

RGD-targeted Proapoptotic Peptide Trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in cell culture studies to investigate integrin-mediated cell signaling and apoptosis.

    Medicine: Explored as a potential therapeutic agent for targeted cancer therapy, reducing the side effects associated with conventional treatments.

    Industry: Utilized in the development of targeted drug delivery systems and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

    RGD-4C Peptide: Another RGD-containing peptide used for targeting integrin receptors.

    iRGD Peptide: An internalizing RGD peptide with enhanced cell penetration capabilities.

    RGD-KLAK Peptide: A peptide that combines the RGD motif with a proapoptotic sequence for targeted cancer therapy.

Uniqueness

RGD-targeted Proapoptotic Peptide Trifluoroacetate stands out due to its trifluoroacetate moiety, which enhances its stability and solubility. Additionally, its specific design allows for efficient targeting and induction of apoptosis in cancer cells, making it a promising candidate for targeted cancer therapy.

Properties

IUPAC Name

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[[2-[[(1R,4S,7R,12S,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-27-(3-carbamimidamidopropyl)-4,21-bis(carboxymethyl)-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontane-12-carbonyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C116H199N35O31S4.C2HF3O2/c1-60(2)46-77(105(171)130-66(11)95(161)137-73(34-19-25-41-119)102(168)143-78(47-61(3)4)106(172)131-65(10)94(160)136-72(33-18-24-40-118)101(167)140-75(36-21-27-43-121)104(170)145-80(49-63(7)8)107(173)132-67(12)96(162)138-74(35-20-26-42-120)103(169)144-79(48-62(5)6)108(174)133-68(13)97(163)141-76(115(181)182)37-22-28-44-122)142-100(166)71(32-17-23-39-117)134-89(153)54-127-88(152)53-128-99(165)84-56-183-184-57-85(148-93(159)64(9)123)113(179)147-83(52-92(157)158)111(177)151-86-58-185-186-59-87(114(180)146-81(109(175)149-84)50-69-30-15-14-16-31-69)150-110(176)82(51-91(155)156)135-90(154)55-129-98(164)70(139-112(86)178)38-29-45-126-116(124)125;3-2(4,5)1(6)7/h14-16,30-31,60-68,70-87H,17-29,32-59,117-123H2,1-13H3,(H,127,152)(H,128,165)(H,129,164)(H,130,171)(H,131,172)(H,132,173)(H,133,174)(H,134,153)(H,135,154)(H,136,160)(H,137,161)(H,138,162)(H,139,178)(H,140,167)(H,141,163)(H,142,166)(H,143,168)(H,144,169)(H,145,170)(H,146,180)(H,147,179)(H,148,159)(H,149,175)(H,150,176)(H,151,177)(H,155,156)(H,157,158)(H,181,182)(H4,124,125,126);(H,6,7)/t64-,65+,66-,67+,68+,70-,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81-,82-,83-,84+,85-,86-,87-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYOGMZDMOMCGJ-KDBWWPLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C1CSSCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCNC(=N)N)CC(=O)O)CC(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CSSC[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C118H200F3N35O33S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2822.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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